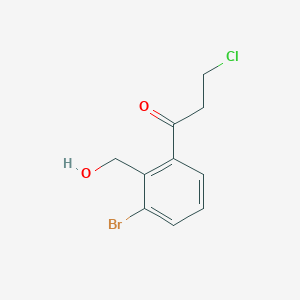
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one is an organic compound that features both bromine and chlorine substituents on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one typically involves the bromination of a phenyl ring followed by the introduction of a hydroxymethyl group. The chloropropanone moiety is then introduced through a series of substitution reactions. Common reagents used in these steps include bromine, formaldehyde, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(3-Bromo-2-(carboxymethyl)phenyl)-3-chloropropan-1-one.
Reduction: Formation of 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Bromo-2-(hydroxymethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-bromopropan-1-one: Similar structure but with bromine instead of chlorine.
1-(3-Chloro-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one: Similar structure but with chlorine instead of bromine.
Propriétés
Formule moléculaire |
C10H10BrClO2 |
|---|---|
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
1-[3-bromo-2-(hydroxymethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c11-9-3-1-2-7(8(9)6-13)10(14)4-5-12/h1-3,13H,4-6H2 |
Clé InChI |
PZMFLKRPRSFOJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CO)C(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
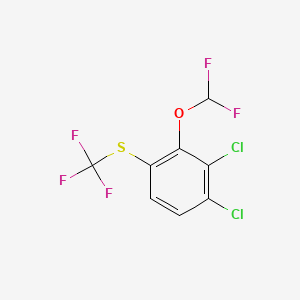

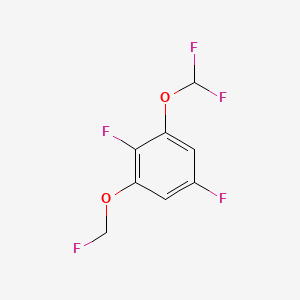

![1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol](/img/structure/B14062940.png)
![3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole](/img/structure/B14062946.png)


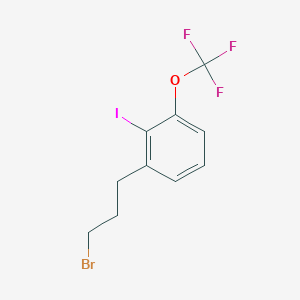
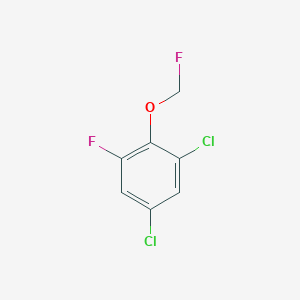
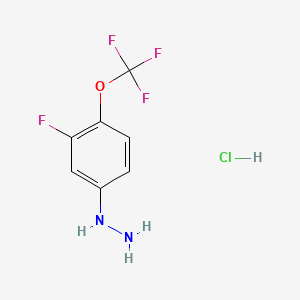

![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate](/img/structure/B14062989.png)
